

# Boneloc™ Bone Cement: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Boneloc*

Cat. No.: *B160835*

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## Introduction

**Boneloc™** bone cement was a commercially available acrylic resin cement introduced in the early 1990s for the fixation of orthopedic implants. It was developed as an alternative to conventional polymethyl methacrylate (PMMA) bone cements, with a formulation designed to reduce the exothermic polymerization temperature and minimize the release of methyl methacrylate (MMA) monomer. Despite its initial promise, **Boneloc** was withdrawn from the market due to reports of early aseptic loosening and mechanical failure.[1][2][3] This technical guide provides a detailed overview of the chemical composition of **Boneloc** bone cement, outlines the experimental protocols used for its characterization, and presents a visual representation of its polymerization process.

## Chemical Composition

**Boneloc** bone cement is a two-component system, consisting of a liquid monomer and a solid polymer powder, which are mixed to initiate polymerization. The key chemical constituents are detailed below.

## Liquid Monomer Component

The liquid monomer of **Boneloc** is a distinctive blend of methacrylates, differing significantly from conventional PMMA cements which typically use solely methyl methacrylate (MMA) as the

monomer. The composition of the **Boneloc** liquid monomer is as follows:

Component	Abbreviation	Percentage (v/v)
Methyl Methacrylate	MMA	50%
n-Decyl Methacrylate	DMA	30%
Isobornyl Methacrylate	iBMA	20%

Data sourced from Abdel-Kader et al. (2001).

## Solid Polymer Component

The solid powder component of **Boneloc** consists of a copolymer, a radiopacifying agent, and an initiator for the polymerization reaction.

Component	Percentage (w/w)	Notes
Methyl Methacrylate/Butyl Methacrylate Copolymer	90%	The exact weight or molar ratio of the methyl methacrylate to butyl methacrylate is not publicly available.
Zirconium Dioxide	10%	Serves as the radiopaque agent to make the cement visible on X-rays. <a href="#">[1]</a> <a href="#">[3]</a>
Benzoyl Peroxide (BPO)	Not specified	Initiator for the polymerization reaction.

## Accelerator System

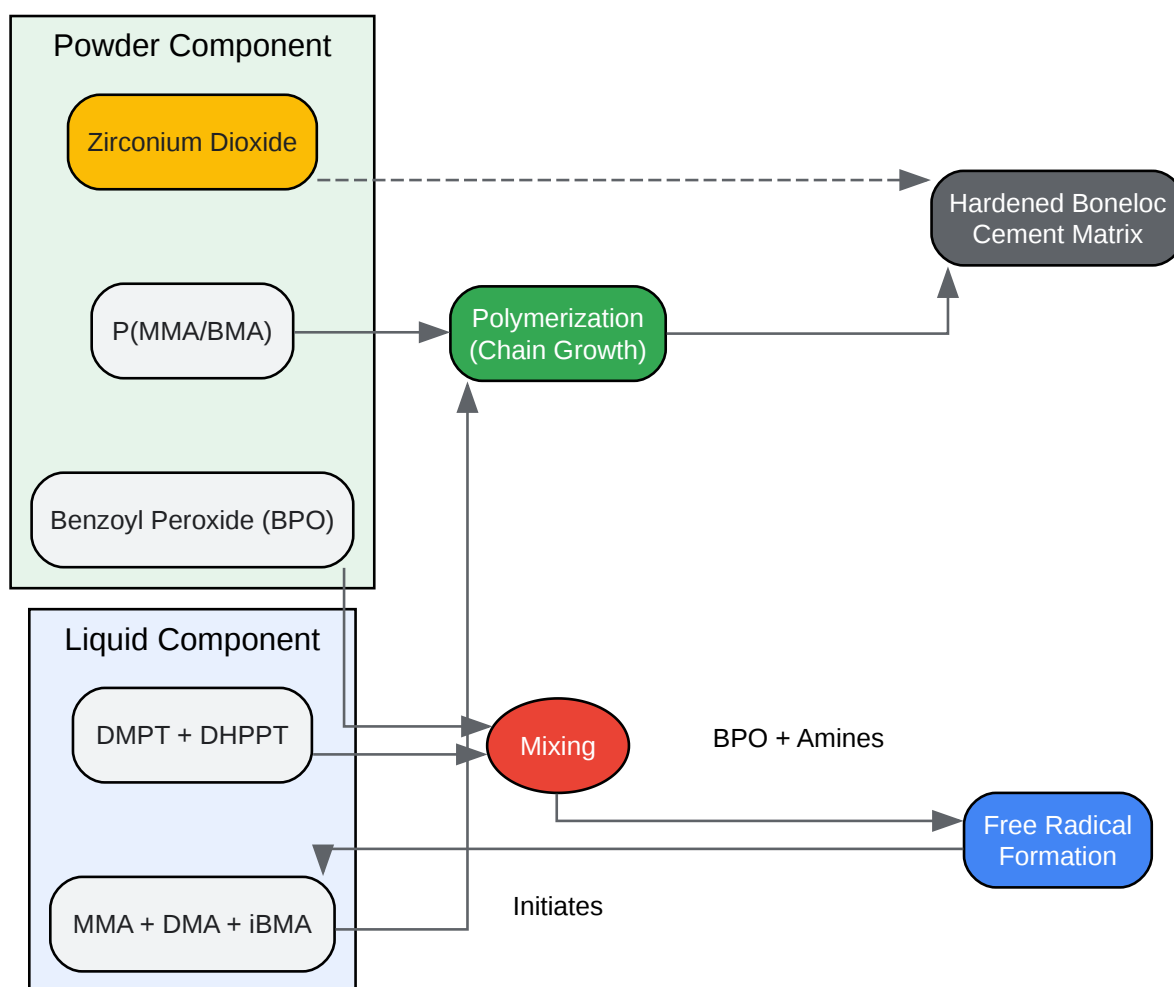
To facilitate the curing of the cement at room temperature, an accelerator system is included. The accelerator, present in the liquid component, is a mixture of two aromatic amines.

Component	Abbreviation	Percentage (w/w)
N,N-dimethyl-p-toluidine	DMPT	0.5%
Dihydroxypropyl-p-toluidine	DHPPT	0.9%

Data sourced from Abdel-Kader et al. (2001).[1]

## Polymerization Process

The polymerization of **Boneloc** bone cement is a free-radical addition reaction initiated by the mixing of the liquid monomer and the solid powder. The process is illustrated in the signaling pathway diagram below.



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Caption: Polymerization of **Boneloc** Bone Cement.

## Experimental Protocols

The characterization of **Boneloc** bone cement involved a variety of experimental techniques to assess its chemical, mechanical, and physical properties. While highly detailed, step-by-step protocols for experiments conducted specifically on **Boneloc** are not always available in the public literature, the following sections describe the general methodologies based on standard practices for acrylic bone cements and information from studies that have analyzed **Boneloc**.

## Mechanical Testing

Mechanical properties such as tensile strength, compressive strength, and elastic modulus are critical for the performance of bone cement. These are typically evaluated according to standards such as ASTM F451 and ISO 5833.

General Protocol for Compressive Strength Testing (based on ASTM F451):

- **Specimen Preparation:** Cylindrical test specimens are prepared by mixing the liquid and powder components and placing the doughy mixture into a mold. Typical dimensions are 6 mm in diameter and 12 mm in height. The specimens are allowed to cure for at least 24 hours at a controlled temperature (e.g.,  $23 \pm 2$  °C).
- **Conditioning:** Prior to testing, specimens may be conditioned in a saline solution or other relevant physiological medium at 37 °C to simulate in vivo conditions.
- **Testing:** A universal testing machine is used to apply a compressive load to the specimen at a constant crosshead speed (e.g., 20 mm/min). The load and displacement are recorded until the specimen fractures.
- **Data Analysis:** The compressive strength is calculated as the maximum load divided by the original cross-sectional area of the specimen. The elastic modulus is determined from the slope of the initial linear portion of the stress-strain curve.

A study by Thanner et al. (1995) reported that **Boneloc** exhibited reduced tensile strength and elastic modulus compared to Palacos® cement, though the detailed experimental parameters were not provided.<sup>[4]</sup>

## Monomer Elution Analysis

The amount of unreacted monomer that leaches from the cured cement is a key factor in its biocompatibility. Gas chromatography (GC) is a common method for quantifying residual monomer.

General Protocol for Monomer Elution Analysis by Gas Chromatography:

- **Sample Preparation:** Cured cement samples of a known surface area and mass are prepared.
- **Elution:** The samples are immersed in a specific volume of an extraction solvent (e.g., methanol, ethanol, or a saline solution) in a sealed container. The elution is carried out for a defined period (e.g., 24 hours, 72 hours, or longer) at a constant temperature (e.g., 37 °C).
- **Analysis:** Aliquots of the extraction solvent are periodically collected. These are injected into a gas chromatograph equipped with a suitable column (e.g., a polar capillary column) and a flame ionization detector (FID).
- **Quantification:** The concentration of the eluted monomers (MMA, DMA, iBMA) is determined by comparing the peak areas in the chromatograms to a calibration curve prepared with standard solutions of known monomer concentrations.

Thanner et al. (1995) found that while the amount of MMA extracted from **Boneloc** in methanol over 3 weeks was smaller than from Palacos®, the total amount of released monomers was larger, indicating the elution of the higher molecular weight monomers (DMA and iBMA).[4]

## Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the chemical functional groups present in the bone cement and to assess the degree of polymerization.

General Protocol for FTIR Analysis:

- **Sample Preparation:** A small amount of the cured bone cement is ground into a fine powder. This powder is then mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a solid sample is pressed against an ATR crystal.

- **Data Acquisition:** The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded over a specific wavenumber range (e.g., 4000 to 400  $\text{cm}^{-1}$ ).
- **Data Analysis:** The presence of characteristic absorption bands corresponding to different functional groups (e.g., C=O of the ester group, C=C of the unreacted monomer) is analyzed. The degree of conversion can be estimated by monitoring the decrease in the intensity of the vinyl C=C stretching band (around 1638  $\text{cm}^{-1}$ ) relative to an internal standard peak (e.g., the C=O stretching band around 1730  $\text{cm}^{-1}$ ).

## Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology and microstructure of the bone cement, including the polymer beads, the polymerized matrix, and the distribution of the radiopacifier particles.

General Protocol for SEM Analysis:

- **Sample Preparation:** A sample of the cured cement is fractured to expose a fresh surface, or a surface is cut and polished. For non-conductive samples like bone cement, a thin conductive coating (e.g., gold or carbon) is applied to the surface using a sputter coater to prevent charging under the electron beam.
- **Imaging:** The coated sample is placed in the SEM chamber. The surface is scanned with a focused beam of electrons. The secondary electrons or backscattered electrons emitted from the surface are collected to form an image.
- **Analysis:** The resulting micrographs are analyzed to assess features such as the size and shape of the polymer beads, the integrity of the interface between the beads and the matrix, the presence of voids or cracks, and the dispersion of the zirconium dioxide particles.

## Conclusion

**Boneloc** bone cement was formulated with a modified monomer and accelerator system with the aim of improving upon the properties of conventional PMMA cements. However, clinical experience revealed that these chemical modifications led to inferior mechanical properties, which were implicated in the early failure of implants fixed with this cement. The detailed chemical composition and the principles of its characterization, as outlined in this guide,

provide a basis for understanding the structure-property relationships of this material and offer valuable insights for the development of future bone cements.

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## References

- 1. researchgate.net [researchgate.net]
- 2. mti.mt-intl.ro [mti.mt-intl.ro]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Boneloc®: Chemical and mechanical properties, and a randomized clinical study of 30 total hip arthroplasties | Acta Orthopaedica [actaorthop.org]
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